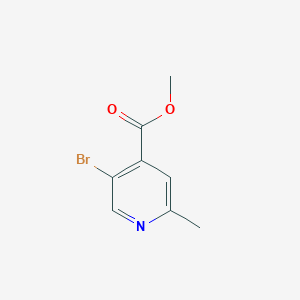

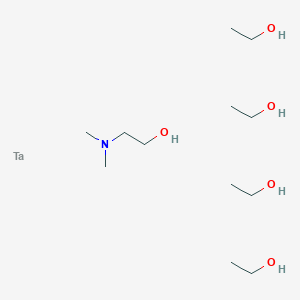

2-(dimethylamino)ethanol;ethanol;tantalum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimethylamino)ethanol, ethanol, and tantalum are three distinct compounds with unique properties and applications. 2-(Dimethylamino)ethanol, also known as dimethylethanolamine, is an organic compound with the formula (CH₃)₂NCH₂CH₂OH. Ethanol, commonly known as alcohol, has the formula C₂H₅OH. Tantalum is a chemical element with the symbol Ta and atomic number 73.

Métodos De Preparación

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Ethanol

Ethanol is primarily produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethylene in the presence of a catalyst .

Tantalum

Tantalum is extracted from minerals such as columbite-tantalite. The extraction process involves several steps, including crushing, grinding, and chemical treatment to isolate tantalum .

Análisis De Reacciones Químicas

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.

Substitution: It can react with alkyl halides to form quaternary ammonium salts.

Reduction: It can be reduced to form dimethylaminoethane.

Ethanol

Ethanol undergoes:

Oxidation: It can be oxidized to acetaldehyde and further to acetic acid.

Esterification: It reacts with carboxylic acids to form esters.

Dehydration: It can be dehydrated to form ethylene.

Tantalum

Tantalum is relatively inert but can react with:

Halogens: It forms tantalum halides.

Oxygen: It forms tantalum pentoxide when heated in the presence of oxygen.

Aplicaciones Científicas De Investigación

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol is used in:

Chemistry: As a precursor for the synthesis of other chemicals.

Biology: As a reagent in biochemical studies.

Medicine: Investigated for its potential cognitive-enhancing effects.

Ethanol

Ethanol is widely used in:

Chemistry: As a solvent and reagent.

Biology: In DNA extraction and preservation.

Medicine: As an antiseptic and disinfectant.

Tantalum

Tantalum is used in:

Electronics: In capacitors and high-power resistors.

Medicine: In surgical implants and medical devices.

Industry: In the production of superalloys.

Mecanismo De Acción

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol is believed to act as a precursor to acetylcholine, a neurotransmitter. It may enhance cognitive function by increasing acetylcholine levels in the brain .

Ethanol

Ethanol acts as a central nervous system depressant. It affects various neurotransmitter systems, including GABA, glutamate, and dopamine pathways .

Tantalum

Tantalum does not have a biological mechanism of action but is valued for its biocompatibility and resistance to corrosion, making it suitable for medical implants .

Comparación Con Compuestos Similares

2-(Dimethylamino)ethanol

Similar compounds include:

Dimethylaminoethanol: Similar structure but different functional groups.

Triethanolamine: Used in similar applications but has three ethanolamine groups.

Ethanol

Methanol: Similar structure but more toxic.

Propanol: Used as a solvent and disinfectant.

Tantalum

Niobium: Similar chemical properties but different applications.

Titanium: Used in similar applications but has different physical properties.

Propiedades

Fórmula molecular |

C12H35NO5Ta |

|---|---|

Peso molecular |

454.36 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethanol;ethanol;tantalum |

InChI |

InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; |

Clave InChI |

YODRYJGUVQEOOL-UHFFFAOYSA-N |

SMILES canónico |

CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)

![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)